

Physicochemical data of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **(S)-1-(4-Fluorophenyl)ethanol**, a key chiral intermediate in the development of pharmaceuticals and fine chemicals.^[1] Its utility as a chiral synthon makes a thorough understanding of its characteristics essential for its effective application in organic synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of **(S)-1-(4-Fluorophenyl)ethanol** are summarized below. These values are critical for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	101219-73-2	[2][3]
Molecular Formula	C ₈ H ₉ FO	[2][4]
Molecular Weight	140.15 g/mol	[2][4]
Appearance	Clear colorless liquid	[2]
Boiling Point	216.2 °C at 760 mmHg90-92 °C at 7 mmHg	[2][5]
Density	1.111 g/mL at 25 °C	[2][6]
Refractive Index	n ₂₀ /D 1.502	[2][6]
Specific Optical Rotation	[α] ₂₀ /D -49.0° (c=1 in Chloroform)[α] _D 25 = -46.3 (c=1.00 in CHCl ₃)	[2][6][7]
pKa	14.36 ± 0.20 (Predicted)	[5]
Flash Point	90.6 °C	[2]
Solubility	Soluble in organic solvents such as chloroform and ethanol. Limited solubility in water.	[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-1-(4-Fluorophenyl)ethanol**.

Technique	Key Features
^1H NMR	The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons.[8]
^{13}C NMR	The carbon NMR spectrum shows characteristic peaks for the different carbon environments within the molecule.[7][9]
IR Spectroscopy	The infrared spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group.[9]
Mass Spectrometry	Mass spectral data confirms the molecular weight of the compound.[10]

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of **(S)-1-(4-Fluorophenyl)ethanol** are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the enantioselective synthesis of **(S)-1-(4-Fluorophenyl)ethanol** from 4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and environmentally friendly conditions.[11]

1. Catalyst Preparation:

- A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]
- Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

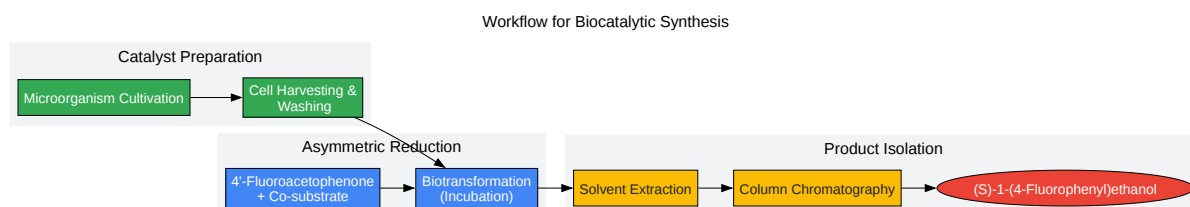
2. Biotransformation:

- The harvested cells are re-suspended in a buffer.

- The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such as glucose, is often included for cofactor regeneration (NADH/NADPH).
- The reaction mixture is incubated under controlled temperature and agitation for a specified period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:

- Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield pure **(S)-1-(4-Fluorophenyl)ethanol**.



[Click to download full resolution via product page](#)

Biocatalytic synthesis workflow.

Chiral Purity Analysis by HPLC

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.

[13][14]

1. System and Column:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

2. Mobile Phase Preparation:

- A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]
- All solvents must be HPLC grade, filtered, and degassed before use.

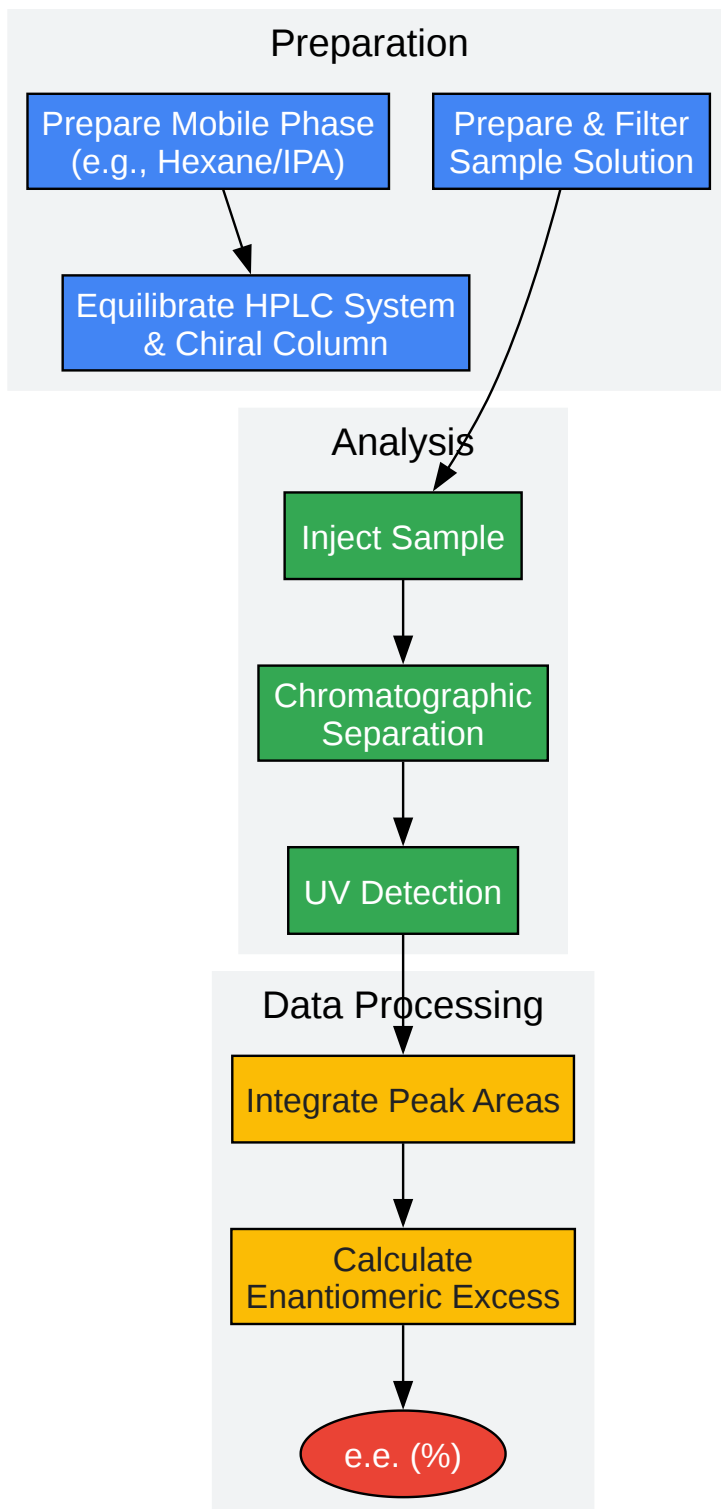
3. Sample Preparation and Analysis:

- Prepare a dilute solution of the **(S)-1-(4-Fluorophenyl)ethanol** sample in the mobile phase (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

4. Data Interpretation:

- The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: $\text{e.e. (\%)} = [(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] * 100$.

Workflow for Chiral HPLC Analysis

[Click to download full resolution via product page](#)

Chiral purity analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]
- 2. (S)-1-(4-Fluorophenyl)ethanol, CAS No. 101219-73-2 - iChemical [ichemical.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(4-Fluorophenyl)ethanol | C₈H₉FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorophenyl)ethanol | 403-41-8 [chemicalbook.com]
- 6. (S)-1-(4-FLUOROPHENYL)ETHANOL | 101219-73-2 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 1-(4-Fluorophenyl)ethanol(403-41-8) ¹H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrcc [chemsrc.com]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- To cite this document: BenchChem. [Physicochemical data of (S)-1-(4-Fluorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012008#physicochemical-data-of-s-1-4-fluorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com